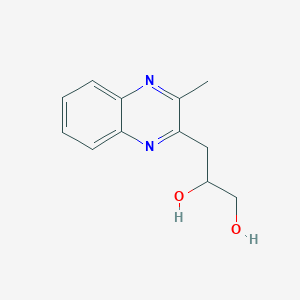

2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline

Description

Properties

IUPAC Name |

3-(3-methylquinoxalin-2-yl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-12(6-9(16)7-15)14-11-5-3-2-4-10(11)13-8/h2-5,9,15-16H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBIPYAGMOPMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20525240 | |

| Record name | 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42015-36-1 | |

| Record name | 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and interpretation.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1] The fusion of a benzene ring and a pyrazine ring confers a unique electronic and structural profile, making the quinoxaline scaffold a privileged pharmacophore. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The diverse pharmacological profile of quinoxalines continues to drive research into the synthesis of novel derivatives with enhanced therapeutic potential. This guide focuses on a specific derivative, this compound, detailing a robust synthetic route and a comprehensive characterization strategy.

Synthesis of this compound

The cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[4][5] This versatile reaction allows for the introduction of various substituents onto the quinoxaline core, enabling the exploration of structure-activity relationships.

Reaction Scheme

The synthesis of the title compound is achieved through the acid-catalyzed condensation of o-phenylenediamine with 1,4-dihydroxy-2-butanone.

Caption: Synthesis of this compound.

Rationale for the Synthetic Approach

The selection of o-phenylenediamine and 1,4-dihydroxy-2-butanone as starting materials is based on the established reliability of the condensation reaction for quinoxaline synthesis.[4] 1,4-dihydroxy-2-butanone, an α-hydroxy ketone, serves as a precursor to the required 1,2-dicarbonyl functionality. Under acidic conditions, it is proposed that the α-hydroxy ketone undergoes in-situ oxidation or tautomerization to an enediol intermediate which then reacts with the diamine. This approach is often preferred due to the higher stability and commercial availability of α-hydroxy ketones compared to their corresponding 1,2-dicarbonyl counterparts.[6] The use of ethanol as a solvent is advantageous due to its ability to dissolve both reactants and its relatively high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate. A catalytic amount of acid is crucial to protonate the carbonyl group, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group of o-phenylenediamine.

Detailed Experimental Protocol

Materials:

-

o-Phenylenediamine (98% purity)

-

1,4-Dihydroxy-2-butanone (97% purity)

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

Glass funnel and filter paper

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10 mmol) and absolute ethanol (40 mL).

-

Stir the mixture at room temperature until the o-phenylenediamine is completely dissolved.

-

To this solution, add 1,4-dihydroxy-2-butanone (1.04 g, 10 mmol).

-

Add 3-4 drops of concentrated hydrochloric acid to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring.

-

Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst, followed by brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Reaction Mechanism

The formation of the quinoxaline ring proceeds through a well-established mechanism involving initial condensation followed by cyclization and dehydration.

Caption: Proposed mechanism for the formation of the quinoxaline.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of physical and spectroscopic methods is employed.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (predicted to be in the range of 100-150 °C) |

| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform |

Spectroscopic Analysis

The following are predicted spectroscopic data based on the structure of the target molecule and known data for similar quinoxaline derivatives.[7][8]

3.2.1. ¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.6 | m | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |

| ~4.0 - 3.8 | m | 1H | CH(OH) (H-2') |

| ~3.7 - 3.5 | m | 2H | CH₂(OH) (H-3') |

| ~3.0 | d | 2H | CH₂ (H-1') |

| ~2.8 | s | 3H | CH₃ |

| ~4.5, ~3.5 | br s | 2H | OH (exchangeable with D₂O) |

3.2.2. ¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 |

| ~154 | C-3 |

| ~141 | C-8a |

| ~140 | C-4a |

| ~130 | C-6, C-7 |

| ~129 | C-5, C-8 |

| ~70 | C-2' (CHOH) |

| ~65 | C-3' (CH₂OH) |

| ~35 | C-1' (CH₂) |

| ~22 | CH₃ |

3.2.3. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretching (from the diol) |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (CH₃ and CH₂) |

| 1620 - 1580 | Medium | C=N and C=C stretching (quinoxaline ring) |

| 1450 - 1400 | Medium | C-H bending (aliphatic) |

| 1200 - 1000 | Strong | C-O stretching (from the diol) |

| 800 - 700 | Strong | Aromatic C-H out-of-plane bending |

3.2.4. Mass Spectrometry (MS)

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 218. An [M+H]⁺ peak at m/z = 219 would likely be observed in techniques like electrospray ionization (ESI).

Purity Assessment

The purity of the synthesized this compound should be assessed using standard analytical techniques. Thin-layer chromatography (TLC) can be used to monitor the reaction and the purity of the final product, with visualization under a UV lamp. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended. Elemental analysis (CHN analysis) can also be performed to confirm the empirical formula of the compound.

Experimental Workflow and Data Presentation

A systematic workflow is crucial for the successful synthesis and characterization of the target compound.

Caption: A flowchart illustrating the key stages of the experimental process.

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach for the synthesis and characterization of this compound. The proposed synthetic route, based on the well-established condensation of an o-phenylenediamine with an α-hydroxy ketone, offers a reliable method for obtaining the target compound. The comprehensive characterization protocol, including predicted spectroscopic data, provides a solid framework for confirming the structure and assessing the purity of the synthesized molecule. This guide is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel quinoxaline derivatives with potential therapeutic applications.

References

- More, S. V., Sastry, M. N. V., & Yao, C. F. (2006). One-pot and efficient protocol for synthesis of quinoxaline derivatives.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.

- Encyclopedia.pub. (2023).

- Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.

- Rishi, K., Sain, A., & Sharma, P. (2025).

- Pathade, K. V., & Jagdale, S. D. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. PMC.

- Claramunt, R. M., Sanz, D., Aggarwal, S., Kumar, A., Prakash, O., Singh, S. P., & Elguero, J. (2006). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. Semantic Scholar.

- CASPRE. (n.d.). 13C NMR Predictor.

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Sangeetha, C. C., et al. (2014). Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. International Journal of ChemTech Research, 6(5), 2854-2865.

- ResearchGate. (n.d.). Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1.

- Hong, S., et al. (2023).

- Wei, J. N., et al. (2020).

- Murugan, R., & Ramakrishnan, V. (2017). Investigation on Photoluminescence Behaviour of 2, 3-Diphenylquinoxalin-6-Vinyl Benzaldehyde. viXra.org.

- Lassagne, F., et al. (2016). 2,3-Diethylbenzo[g]quinoxaline. PMC.

- ResearchGate. (n.d.).

- Mondal, S., & Golder, A. K. (2020). Theoretically calculated FTIR spectrum blue line and experimental infrared spectrum of 21HBMBA.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- The University of Liverpool Repository. (n.d.).

- Stoyanov, S., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy.

- ResearchGate. (n.d.). FTIR analysis of the quinoxaline compound.

- Golder, A. K., & Mondal, S. (2022). Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid.

- ResearchGate. (n.d.). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA.

- H. B. D., et al. (2015).

- ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids.

- Ribeiro da Silva, M. D. M. C., et al. (2007).

- Takase, H., et al. (n.d.).

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. scispace.com [scispace.com]

- 4. soc.chim.it [soc.chim.it]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery programs. This guide focuses on a specific derivative, 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline, providing a comprehensive overview of its predicted physicochemical properties and a detailed framework for their experimental determination.

The presence of a dihydroxypropyl side chain introduces chirality and increases the molecule's polarity, which can significantly influence its solubility, membrane permeability, and interactions with biological targets. A thorough understanding of its physicochemical profile is therefore a critical prerequisite for any drug development endeavor. This document provides not only a summary of predicted properties but also detailed, field-proven methodologies for their empirical validation, ensuring a rigorous and scientifically sound approach to its characterization.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any new chemical entity is to understand its structure and predict its fundamental properties. These predictions, while not a substitute for experimental data, provide a valuable baseline for experimental design.

Molecular Formula: C₁₂H₁₄N₂O₂

Molecular Weight: 218.25 g/mol

Structure:

Caption: 2D structure of this compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Melting Point | 119-121 °C | [1][2] |

| Boiling Point | 415.2 ± 40.0 °C | [1][2] |

| Density | 1.276 ± 0.06 g/cm³ | [1][2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][2] |

Disclaimer: The values presented in Table 1 are computationally predicted and have not been experimentally verified. They should be used as a guide for experimental design.

Synthesis and Purification

A plausible and efficient route for the synthesis of this compound involves the condensation of an o-phenylenediamine with a suitable 1,2-dicarbonyl compound. This is a classic and widely used method for quinoxaline synthesis.[2][3][4][5]

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) in ethanol, add the 1,2-dicarbonyl precursor (1.0 eq).

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Deprotection: If a protected starting material was used, the protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis).

-

Final Purification: The final product is purified by recrystallization or chromatography to yield the pure this compound.

Experimental Determination of Physicochemical Properties

The following section details the standard, authoritative protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[6][7][8][9]

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting point range. A sharp melting range (≤ 1 °C) is indicative of high purity.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.[10][11][12]

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS). Coupling constants (J) are reported in Hertz (Hz).

FTIR spectroscopy is used to identify the functional groups present in the molecule.[13][14][15][16][17]

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands are analyzed to identify characteristic functional groups such as O-H (for the hydroxyl groups), C-H (aromatic and aliphatic), C=N, and C=C (of the quinoxaline ring).

Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[18][19][20][21]

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺) and fragment ions.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: The mass spectrum will show the molecular ion peak, confirming the molecular weight, and a series of fragment ion peaks that can be used to deduce the structure.

Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.[22][23][24][25][26]

Experimental Protocol (Shake-Flask Method):

-

Equilibrium System: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at physiological pH.[27][28][29][30][31]

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[1][32][33][34][35]

Experimental Protocol (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Crystal Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[36][37][38][39][40]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. rtilab.com [rtilab.com]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.aip.org [pubs.aip.org]

- 20. Electron ionization - Wikipedia [en.wikipedia.org]

- 21. bitesizebio.com [bitesizebio.com]

- 22. rheolution.com [rheolution.com]

- 23. researchgate.net [researchgate.net]

- 24. lifechemicals.com [lifechemicals.com]

- 25. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 26. lup.lub.lu.se [lup.lub.lu.se]

- 27. butlerov.com [butlerov.com]

- 28. fulir.irb.hr [fulir.irb.hr]

- 29. creative-bioarray.com [creative-bioarray.com]

- 30. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 31. dergipark.org.tr [dergipark.org.tr]

- 32. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 34. LogP / LogD shake-flask method [protocols.io]

- 35. researchgate.net [researchgate.net]

- 36. covalentmetrology.com [covalentmetrology.com]

- 37. tandfonline.com [tandfonline.com]

- 38. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 39. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 40. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and accuracy in experimental results.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The title compound, this compound, incorporates a dihydroxypropyl side chain, which can significantly influence its biological activity and physical properties. Accurate spectroscopic characterization is paramount for confirming the structure and purity of this molecule, which is crucial for any subsequent biological or material science investigations.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄N₂O₂), the expected molecular weight is 218.25 g/mol .[3]

Expected Mass Spectrum

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be readily protonated to yield a prominent pseudomolecular ion peak [M+H]⁺ at m/z 219.2. Depending on the ionization conditions, other adducts such as [M+Na]⁺ may also be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 1: Predicted Mass Spectrometry Data

| Ion | Calculated m/z |

| [M]⁺ | 218.11 |

| [M+H]⁺ | 219.11 |

| [M+Na]⁺ | 241.10 |

Experimental Protocol for Mass Spectrometry

The following protocol outlines a general procedure for acquiring a mass spectrum using an ESI source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Workflow for Mass Spectrometry Analysis

Sources

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 42015-36-1 [amp.chemicalbook.com]

An In-depth Technical Guide to 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline (CAS number 42015-36-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide focuses on a specific derivative, 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline (CAS No. 42015-36-1), providing a comprehensive overview of its chemical properties, structure, and potential applications, along with detailed experimental protocols for its synthesis and evaluation.

Part 1: Core Properties and Structure

Chemical and Physical Properties

This compound is a brown solid at room temperature.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 42015-36-1 | [2] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [2] |

| Molecular Weight | 218.25 g/mol | [2] |

| IUPAC Name | 3-(3-methylquinoxalin-2-yl)propane-1,2-diol | [1] |

| Synonyms | This compound, 1,2-Propanediol, 3-(3-methyl-2-quinoxalinyl)- | [1] |

| Appearance | Brown Solid | [1] |

| Melting Point | 119-121 °C | [1] |

| Boiling Point (Predicted) | 415.2 ± 40.0 °C | [1] |

| Density (Predicted) | 1.276 ± 0.06 g/cm³ | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| pKa (Predicted) | 13.48 ± 0.20 | [1] |

| Storage Temperature | -20°C Freezer | [1] |

Chemical Structure

The structure of this compound features a quinoxaline core substituted at the 2-position with a methyl group and at the 3-position with a 2,3-dihydroxypropyl side chain. This diol functionality introduces chirality and potential for hydrogen bonding, which can significantly influence its biological activity and pharmacokinetic properties.

Caption: 2D structure of 3-(3-methylquinoxalin-2-yl)propane-1,2-diol.

Part 2: Synthesis and Characterization

Synthetic Approach: A Generalized Protocol

The synthesis of quinoxaline derivatives typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3] For this compound, a plausible synthetic route would involve the reaction of o-phenylenediamine with a suitable precursor containing the methyl and dihydroxypropyl functionalities. A likely precursor for the dicarbonyl component is a derivative of 2,3-pentanedione where the terminal methyl group is functionalized for subsequent dihydroxylation, or the direct use of a protected dihydroxy-pentanedione derivative.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Condensation. To a solution of o-phenylenediamine (1.0 eq) in ethanol, add a solution of a suitable 1,2-dicarbonyl precursor (e.g., a protected form of 1-hydroxy-2,3-pentanedione) (1.0 eq). The reaction mixture is then refluxed for several hours, often with catalytic amounts of an acid like acetic acid.[4] Progress is monitored by Thin Layer Chromatography (TLC).

-

Step 2: Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

-

Step 3: Deprotection/Dihydroxylation. If a protected diol was used, a deprotection step is carried out under appropriate conditions. Alternatively, if an alkene precursor was formed, dihydroxylation can be achieved using reagents like osmium tetroxide with N-methylmorpholine N-oxide (NMO) or cold, dilute potassium permanganate.

-

Step 4: Final Purification. The final product is purified by recrystallization or column chromatography to yield pure this compound.

Characterization

The structural confirmation of the synthesized compound would be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring, the methyl group, and the protons of the dihydroxypropyl side chain.[5]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic and aliphatic parts, and C=N stretching of the pyrazine ring.

Part 3: Potential Biological Activities and Experimental Evaluation

The quinoxaline scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[6] Derivatives have shown promise as anticancer, antimicrobial, and antiviral agents.[7][8] The presence of the dihydroxypropyl side chain in CAS 42015-36-1 suggests potential for enhanced biological activity and improved pharmacokinetic properties due to increased hydrophilicity and potential for hydrogen bonding interactions with biological targets.

Anticancer Activity Evaluation

Workflow for In Vitro Anticancer Screening:

Caption: Workflow for evaluating the in vitro anticancer activity.

3.1.1 Protocol: Cell Viability Assay (MTT Assay) [9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

3.1.2 Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining) [10]

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

Antimicrobial Activity Evaluation

3.2.1 Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [11]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Part 4: Safety and Handling

Based on available safety data for similar quinoxaline derivatives, this compound should be handled with care in a laboratory setting.

-

Hazard Classification: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If swallowed, seek medical advice.

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery. Its quinoxaline core suggests a high potential for biological activity, while the dihydroxypropyl side chain may confer favorable physicochemical properties. The protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound and its analogues. Further research is warranted to fully elucidate its therapeutic potential.

References

- BenchChem. (2025).

- BenchChem. (2025).

- Montana, M., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- de Moura, R. O., et al. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 35(7), e202000704.

- Issa, D. A., et al. (2014). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. MedChemComm, 5, 1349-1360.

- Hassan, A. S., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(11), 1827.

- IJISET. (2014). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology, 1(6).

- MDPI. (2023).

- Al-Ostath, A. I., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Cureus, 15(4), e37767.

- BenchChem. (2025).

- Sharma, V., et al. (2021).

- Taylor & Francis Online. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies.

- Singh, U. P., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Acta Poloniae Pharmaceutica, 67(3), 245-251.

- ResearchGate. (2020).

- ChemicalBook. (n.d.). 42015-36-1(this compound) Product Description.

- ChemicalBook. (n.d.). This compound | 42015-36-1.

- Fisher Scientific. (n.d.). This compound, TRC.

- Montana, M., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147.

- Morgan, L. R., et al. (2016). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione, and 2,3-Hexanedione. Toxicological Sciences, 157(1), 139-152.

- El Rayes, S. M., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(26), 22006-22020.

Sources

- 1. This compound | 42015-36-1 [amp.chemicalbook.com]

- 2. 42015-36-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijiset.com [ijiset.com]

- 5. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. article.sapub.org [article.sapub.org]

- 7. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methyl-3-(2’,3’-dihydroxypropyl)quinoxaline, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline as a Food Metabolite

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Player in the Food Metabolome

The intricate chemical landscape of our food is a frontier of continuous discovery. Beyond the essential macronutrients and vitamins, a vast array of compounds are formed during food processing and subsequently metabolized by the human body. Among these, the quinoxaline family of heterocyclic compounds has garnered significant scientific interest due to their diverse biological activities. This guide focuses on a specific, yet under-investigated member of this family: 2-Methyl-3-(2',3'-dihydroxypropyl)quinoxaline . Formed through the ubiquitous Maillard reaction, this compound represents a fascinating intersection of food chemistry, human metabolism, and potential bioactivity. As Senior Application Scientists, our objective is to provide a comprehensive technical resource that not only consolidates the current understanding of this food metabolite but also illuminates the path for future research and development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental chemical properties. This compound is a quinoxaline derivative characterized by a methyl group at the 2-position and a 2',3'-dihydroxypropyl side chain at the 3-position of the quinoxaline ring system.

| Property | Value | Source |

| IUPAC Name | 3-(3-methylquinoxalin-2-yl)propane-1,2-diol | [1][2][3][4] |

| CAS Number | 42015-36-1 | [1][2][3][4][5] |

| Molecular Formula | C12H14N2O2 | [1][2][3][4][5] |

| Molecular Weight | 218.25 g/mol | [2][4] |

| SMILES | Cc1nc2ccccc2nc1CC(O)CO | [1][2][3][4] |

| InChI Formula | InChI=1S/C12H14N2O2/c1-8-12(6-9(16)7-15)14-11-5-3-2-4-10(11)13-8/h2-5,9,15-16H,6-7H2,1H3 | [1][2][3][4] |

The presence of the dihydroxypropyl side chain imparts a degree of polarity to the molecule, which is likely to influence its solubility and interaction with biological systems. The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a key determinant of its chemical reactivity and potential biological activity.[6]

Genesis in Food: The Maillard Reaction Pathway

This compound is not an intrinsic component of raw foods but is rather a product of chemical transformations that occur during thermal processing. The primary route of its formation is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.[7][8][9][10][11] This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of many cooked foods, including baked bread, roasted coffee, and seared meat.[7][8][9]

The formation of the quinoxaline scaffold is a well-established consequence of the Maillard reaction, arising from the condensation of an ortho-phenylenediamine with an α-dicarbonyl compound.[12][13] These dicarbonyls are key intermediates formed from the degradation of Amadori or Heyns rearrangement products, which are the initial adducts of sugars and amino acids.[14][15][16]

A plausible formation pathway for this compound is proposed below:

Caption: Proposed Maillard reaction pathway for the formation of the target molecule.

The specific α-dicarbonyl precursor for this compound would be a five-carbon α-dicarbonyl with a hydroxyl group, likely derived from the fragmentation of a hexose sugar. The methyl group at the 2-position of the quinoxaline ring could originate from an amino acid such as alanine via a Strecker degradation-type reaction. The o-phenylenediamine can be formed from the degradation of certain amino acids or other nitrogenous compounds present in the food matrix.

Analytical Methodologies for Detection and Characterization

The identification and quantification of specific Maillard reaction products within complex food matrices present a significant analytical challenge. A multi-step approach is typically required, involving extraction, purification, and sophisticated instrumental analysis.

Experimental Protocol: A General Workflow

Objective: To extract and identify this compound from a thermally processed food matrix (e.g., bread crust, coffee beans).

Materials:

-

Food sample

-

Solvents for extraction (e.g., methanol, acetonitrile, ethyl acetate)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, HLB)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mass Spectrometer (MS) detector (e.g., Q-TOF, Orbitrap)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system (optional, for volatile derivatives)

-

Reference standard of this compound (if available)

Methodology:

-

Sample Preparation and Extraction:

-

Homogenize the food sample to a fine powder.

-

Perform a solvent extraction, potentially with heating or sonication to improve efficiency. The choice of solvent should be optimized based on the polarity of the target analyte.

-

Centrifuge the extract to remove solid debris.

-

-

Purification and Concentration:

-

Employ Solid-Phase Extraction (SPE) to remove interfering compounds and concentrate the analyte. The selection of the SPE sorbent is critical and depends on the physicochemical properties of the target molecule and the matrix components.

-

Elute the analyte from the SPE cartridge with an appropriate solvent.

-

Evaporate the solvent to concentrate the sample.

-

-

Chromatographic Separation and Detection:

-

HPLC-MS Analysis:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample into an HPLC system coupled to a high-resolution mass spectrometer.

-

Develop a gradient elution method to achieve good chromatographic separation.

-

The mass spectrometer should be operated in a full-scan mode to detect all ions and in a tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation. The accurate mass measurement provided by high-resolution MS is crucial for determining the elemental composition.

-

-

GC-MS Analysis (Optional):

-

Derivatize the sample to increase volatility and thermal stability if necessary.

-

Analyze the derivatized sample by GC-MS to obtain retention indices and mass spectra.

-

-

Caption: General analytical workflow for the target molecule in food.

The complexity of Maillard reaction mixtures often necessitates the use of advanced analytical strategies to achieve confident identification.[17][18] High-resolution mass spectrometry is particularly powerful for this purpose.[17]

Putative Metabolism in the Human Body

Once ingested, food-derived compounds like this compound undergo metabolic transformations. While no specific studies on the metabolism of this particular molecule have been reported, we can infer potential pathways based on the known metabolism of other quinoxaline derivatives.[19]

The major metabolic routes for xenobiotics involve Phase I and Phase II reactions.

-

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions, catalyzed primarily by cytochrome P450 (CYP) enzymes. For our target molecule, the dihydroxypropyl side chain and the quinoxaline ring are potential sites for hydroxylation.

-

Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions include glucuronidation and sulfation of the hydroxyl groups on the side chain.

Caption: Putative metabolic pathway of the target molecule.

Biological Significance and Toxicological Profile: An Area of Active Investigation

The biological activities of quinoxaline derivatives are diverse and well-documented, encompassing antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[20][21][22][23][24][25][26][27] This broad spectrum of activity makes this compound a compound of interest for its potential physiological effects.

However, it is crucial to emphasize that the specific biological and toxicological profile of this particular food metabolite has not yet been extensively studied. While some quinoxaline derivatives have shown therapeutic potential, others have raised toxicological concerns. For instance, certain quinoxaline 1,4-di-N-oxides have exhibited toxicity.[2][19]

Future research should focus on in vitro and in vivo studies to elucidate the specific biological effects of this compound. Key areas of investigation should include:

-

Cytotoxicity assays against a panel of human cell lines to assess potential anticancer activity.[20]

-

Antimicrobial screening against pathogenic bacteria and fungi.

-

Anti-inflammatory assays to determine its effect on inflammatory pathways.

-

Genotoxicity and mutagenicity studies to evaluate its safety profile.

Conclusion and Future Perspectives

This compound represents a tangible yet largely unexplored component of the human diet, formed through the fundamental chemistry of cooking. This guide has synthesized the available information to provide a foundational understanding of its chemical nature, likely formation in food, and putative metabolic fate. While direct experimental evidence for its presence in various foods and its specific biological activities is currently limited, the established knowledge of the broader quinoxaline class provides a strong rationale for further investigation.

For researchers in food science, elucidating the kinetics of its formation in different food matrices and under various processing conditions is a key next step. For toxicologists and pharmacologists, a comprehensive evaluation of its bioactivity and safety is paramount. The methodologies and conceptual frameworks presented herein offer a roadmap for these future endeavors. Unraveling the complete story of this and other Maillard reaction products will undoubtedly deepen our understanding of the intricate relationship between our food, our bodies, and our health.

References

- Aravind K., Ganesh A., Ashok D. Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. J. Chem. Pharm. Res. 2013;5:48–52.

-

Reaction of ortho-phenylenediamine with dicarbonyls (R=H glyoxal; R=CH3 methylglyoxal; R=CH2(C6H5) benzylglyoxal). ResearchGate. [Link]

-

Alpha-Dicarbonyl Compounds. ResearchGate. [Link]

-

alpha-Dicarbonyl compounds--key intermediates for the formation of carbohydrate-based melanoidins. PubMed. [Link]

-

Formation of α‐dicarbonyl compounds (α‐DCs) in the Maillard reaction... ResearchGate. [Link]

-

Analytical strategies to depict the fate of the Maillard reaction in foods. ResearchGate. [Link]

-

Key factors influencing the formation of α-dicarbonyls and dietary advanced glycation end products in bread and commercial bakery products: Impacts of sugar, lipid and gluten protein. National Institutes of Health. [Link]

-

Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis Online. [Link]

-

SAR and potent compounds of some quinoxaline analogues. ResearchGate. [Link]

-

Maillard reaction. Wikipedia. [Link]

-

Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. PubMed. [Link]

-

Analytical Methods for the Determination of Maillard Reaction Products in Foods. An Introduction. ResearchGate. [Link]

-

Reaction of dicarbonyl compounds (here methylglyoxal) with... ResearchGate. [Link]

-

Switchable synthesis of benzimidazoles/quinoxalines C-glycoside with o-phenylenediamines and sulfoxonium ylide glyco-reagents. Chemical Communications (RSC Publishing). [Link]

-

The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. PubMed. [Link]

-

The Maillard Reaction: The Science Behind Flavor, Aroma, and Coffee Roasting. Kaleido Coffee Roasters. [Link]

-

The Maillard Reaction - The Reason Your Coffee Tastes Like Coffee. Fellow. [Link]

-

Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. National Institutes of Health. [Link]

-

Exploring the Kinetics of the Maillard Reaction in Food: A Detailed Experimental Analysis. Hilaris Publisher. [Link]

-

Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. ResearchGate. [Link]

-

Maillard Reaction. BAKERpedia. [Link]

-

Combination of GC-IMS and Nano-LC/HRMS Reveals the Mechanism of Superheated Steam Glycosylation Modification in Improving Oyster Peptide Flavor. MDPI. [Link]

-

This compound, TRC. Fisher Scientific. [Link]

-

Kinetic modelling of Maillard reaction products and protein content during roasting of coffee beans. ResearchGate. [Link]

-

Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. [Link]

-

This compound, TRC. Fisher Scientific. [Link]

-

The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation... ResearchGate. [Link]

-

Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. [Link]

-

This compound, TRC. Fisher Scientific. [Link]

-

A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Populational Therapeutics and Clinical Pharmacology. [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. [Link]

-

Formation of quinoxalinol/ quinoxaline derivatives. ResearchGate. [Link]

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

-

Quinoxaline: Synthetic and pharmacological perspectives. ResearchGate. [Link]

-

Rapid immunoassays for the detection of quinoxalines and their metabolites residues in animal-derived foods: A review. Semantic Scholar. [Link]

-

This compound, TRC. Fisher Scientific. [Link]

Sources

- 1. 2-Methyl-3-(2’,3’-dihydroxypropyl)quinoxaline, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 2. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methyl-3-(2’,3’-dihydroxypropyl)quinoxaline, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 4. 2-Methyl-3-(2’,3’-dihydroxypropyl)quinoxaline, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]

- 5. 42015-36-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Maillard reaction - Wikipedia [en.wikipedia.org]

- 8. kaleidoroasters.ca [kaleidoroasters.ca]

- 9. fellowproducts.com [fellowproducts.com]

- 10. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bakerpedia.com [bakerpedia.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. alpha-Dicarbonyl compounds--key intermediates for the formation of carbohydrate-based melanoidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Key factors influencing the formation of α-dicarbonyls and dietary advanced glycation end products in bread and commercial bakery products: Impacts of sugar, lipid and gluten protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 25. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. dadun.unav.edu [dadun.unav.edu]

- 27. researchgate.net [researchgate.net]

Quinoxaline Compounds: A Technical Guide to Unlocking Novel Therapeutic Targets

Foreword: The Quinoxaline Scaffold - A Privileged Platform in Medicinal Chemistry

The quinoxaline core, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its rigid, planar structure and versatile chemistry allow for extensive functionalization, creating vast libraries of derivatives with a wide spectrum of biological activities.[4][5][6] This guide moves beyond a simple catalog of activities to provide an in-depth analysis of the key molecular targets modulated by quinoxaline compounds. We will explore the mechanistic rationale behind their efficacy in oncology, infectious diseases, and neurology, detail the experimental methodologies for target identification, and provide actionable protocols for researchers in the field.

Part 1: The Oncological Armamentarium of Quinoxaline Derivatives

Quinoxaline derivatives have emerged as a formidable class of anticancer agents, primarily due to their ability to act as competitive inhibitors at the ATP-binding sites of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2][7][8][9]

Receptor Tyrosine Kinases (RTKs): Halting Aberrant Growth Signals

Dysregulation of RTK signaling is a hallmark of many cancers. Quinoxaline-based scaffolds have proven highly effective in targeting these key oncogenic drivers.

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a primary target in non-small cell lung cancer (NSCLC). First-generation inhibitors like gefitinib and erlotinib, which feature a related quinazoline core, established the validity of this target.[10] However, acquired resistance, often through mutations like T790M and C797S, necessitates the development of new agents.[11] Novel quinoxalinone-containing compounds have shown potent inhibitory activity against triple-mutant EGFR (L858R/T790M/C797S), with IC50 values in the low nanomolar range, comparable to the third-generation drug osimertinib.[10] Some N-allyl quinoxaline derivatives have also demonstrated potent cytotoxicity through EGFR inhibition.[12]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, a process largely mediated by the VEGF/VEGFR-2 pathway.[13] Several series of quinoxaline derivatives have been designed as potent VEGFR-2 inhibitors.[13][14][15] These compounds effectively suppress tumor cell proliferation by halting the downstream signaling cascade that promotes endothelial cell migration and survival.[14][16] For example, certain[1][10][17]triazolo[4,3-a]quinoxaline derivatives display prominent VEGFR-2 kinase inhibition with IC50 values as low as 3.4 nM.[14]

Table 1: Comparative Efficacy of Quinoxaline Derivatives Against Oncological Kinase Targets

| Compound Class | Target | IC50 Value | Cancer Cell Line(s) | Reference(s) |

| Quinoxalinone Derivatives | EGFR (L858R/T790M/C797S) | 3.04 - 10.50 nM | H1975 (Lung) | [10] |

| Imidazo[1,2-a]quinoxalines | EGFR (Wild Type) | 193.18 - 223.32 nM | A549 (Lung) | [11] |

| Triazoloquinoxalines | VEGFR-2 | 3.4 - 6.8 nM | MCF-7 (Breast), HepG2 (Liver) | [14] |

| Quinoxaline-2(1H)-ones | VEGFR-2 | 0.75 - 1.36 µM | HepG-2, MCF-7, HCT-116 | [15] |

| Pyrazine Scaffold | BRAF (V600E) | 3.5 µM | Not Specified | [18] |

Non-Receptor Tyrosine Kinases and Other Oncogenic Targets

-

BRAF Kinase: The BRAF V600E mutation is a key driver in melanoma. A high-throughput screen identified a 2-(3,4,5-trimethoxyphenylamino)-6-(3-acetamidophenyl)-pyrazine, a structural relative of quinoxaline, as a micromolar inhibitor of BRAF, providing a starting point for developing more potent agents.[18]

-

Topoisomerase II: Some quinoxaline derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication, leading to apoptosis.[3]

-

Microtubule Destabilization: Certain imidazo[1,2-a]quinoxaline derivatives have been identified as potent microtubule-interfering agents, disrupting cell division and inducing cell death in a manner similar to classic chemotherapy drugs.[8]

-

Cyclooxygenase-2 (COX-2): Chronic inflammation is linked to cancer development, and COX-2 is a key mediator. Novel quinoxalines have been developed as dual EGFR and COX-2 inhibitors, offering a multi-pronged approach to cancer and inflammation.[17]

Signaling Pathway: Quinoxaline Inhibition of the EGFR Cascade

The diagram below illustrates how a quinoxaline-based inhibitor blocks the ATP-binding site of EGFR, preventing its autophosphorylation and halting the downstream RAS/RAF/MEK/ERK signaling pathway responsible for cell proliferation and survival.

Caption: Workflow for identifying protein targets using affinity chromatography.

Computational Prediction

In silico methods provide a rapid, cost-effective way to generate hypotheses about potential targets before embarking on extensive lab work. *[19][20] Molecular Docking: This technique simulates the binding of the quinoxaline molecule into the 3D structure of a known protein target. B[10][21]y calculating a binding energy score, it can predict whether a compound is likely to bind and can reveal the specific interactions (e.g., hydrogen bonds) that stabilize the complex. T[22]his is frequently used to screen large virtual libraries of compounds against a high-value target like EGFR or HIV RT.

Part 5: Core Experimental Protocols

To ensure trustworthiness and reproducibility, protocols must be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

This protocol determines the concentration of a quinoxaline compound required to inhibit 50% of a target kinase's activity (IC50).

Principle: A recombinant kinase phosphorylates a specific substrate. The amount of phosphorylation is quantified, often using an ATP-consumption assay where the amount of remaining ATP is measured via a luciferase-luciferin reaction (less phosphorylation = more ATP = more light).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the quinoxaline test compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.

-

Prepare recombinant human EGFR kinase solution in assay buffer.

-

Prepare a solution of a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) and ATP in assay buffer.

-

-

Kinase Reaction:

-

In a 96-well microplate, add 5 µL of each concentration of the serially diluted quinoxaline compound.

-

Controls: Include wells with DMSO only (negative control, 100% activity) and a known potent EGFR inhibitor like Erlotinib (positive control).

-

Add 20 µL of the EGFR kinase solution to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind.

-

To initiate the reaction, add 25 µL of the substrate/ATP mixture to all wells.

-

Incubate for 60 minutes at 30°C.

-

-

Signal Detection (Kinase-Glo® Assay Example):

-

Add 50 µL of Kinase-Glo® reagent to each well. This reagent contains luciferase and luciferin, which will produce light in the presence of the remaining ATP.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Convert luminescence readings to percent inhibition relative to the DMSO control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (sigmoidal model) to calculate the IC50 value.

-

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the cytotoxic or anti-proliferative effect of a compound on a cancer cell line.

Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan crystals by metabolically active cells, primarily by mitochondrial reductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., HCT116 colon cancer cells) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of ~5,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of the quinoxaline compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

-

Controls: Include wells with medium only (no cells, blank), cells with medium containing DMSO (vehicle control), and cells treated with a standard cytotoxic drug like Doxorubicin (positive control).

-

Incubate for 48-72 hours.

-

-

MTT Incubation:

-

Add 10 µL of sterile-filtered MTT stock solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Subtract the blank absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

-

Conclusion and Future Perspectives

The quinoxaline scaffold is a remarkably versatile platform that continues to yield compounds with potent and specific activities against a growing list of therapeutic targets. In oncology, the focus will likely remain on developing next-generation kinase inhibitors that can overcome acquired resistance. In infectious diseases, the unique bioreductive activation mechanism of quinoxaline 1,4-di-N-oxides offers a powerful strategy against persistent pathogens. Furthermore, the established role of quinoxalines as AMPA receptor antagonists provides a solid foundation for developing novel treatments for complex neurological disorders. The integration of advanced target deconvolution techniques with rational, structure-based drug design will undoubtedly accelerate the journey of new quinoxaline-based therapies from the laboratory to the clinic.

References

-

Vicente, E., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals (Basel). Available at: [Link]

-

Thirumal, M., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI. Available at: [Link]

-

Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Abdel-Hafez, S. M., et al. (2021). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. Available at: [Link]

-

Abdel-Aziz, M., et al. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry. Available at: [Link]

-

Anand, U., et al. (2014). Quinoxaline 1,4-di-N-oxide and the potential for treating tuberculosis. Future Medicinal Chemistry. Available at: [Link]

-

Christensen, J. K., et al. (1998). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Newahie, S. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Available at: [Link]

-

Nagle, A. S., et al. (2024). Quinoxaline-Based Anti-Schistosomal Compounds Have Potent Anti-Malarial Activity. bioRxiv. Available at: [Link]

-

Wang, D., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. Available at: [Link]

-

Abouzid, K. A. M., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. Archiv der Pharmazie. Available at: [Link]

-

Aixelá, M., et al. (2018). Quinoxalines Potential to Target Pathologies. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Wenglowsky, S., et al. (2008). Novel Inhibitors of the v-raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) Based on a 2,6-Disubstituted Pyrazine Scaffold. Journal of Medicinal Chemistry. Available at: [Link]

-

Ghorab, M. M., et al. (2000). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, D., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. PMC. Available at: [Link]

-

Al-Hussain, S. A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]

-

Kumar, A., et al. (2020). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules. Available at: [Link]

-

Kumar, A., et al. (2017). a review on the therapeutic potential of quinoxaline derivatives. ResearchGate. Available at: [Link]

-

Olayiwola, G., et al. (2021). Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents. RSC Publishing. Available at: [Link]

-

El-Nassan, H. B. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

-

N/A. (n.d.). Quinoxaline as anti‐malarial agents. ResearchGate. Available at: [Link]

-

Vicente, E., et al. (2014). Quinoxaline 1,4-di-n-oxide and the potential for treating tuberculosis. Future Science. Available at: [Link]

-

Li, Y., et al. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. RSC Publishing. Available at: [Link]

-

Askar, A. A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

-

Nagle, A. S., et al. (2024). Activities of Quinoxaline, Nitroquinoxaline, andTr[1][10][17]iazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Ghorab, M. M., et al. (2020). Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Jaso, A., et al. (2021). Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis. Pharmaceuticals (Basel). Available at: [Link]

-

Takano, Y., et al. (2003). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Kim, M., et al. (2024). Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. MDPI. Available at: [Link]

-

Abouzid, K. A. M., et al. (2016). (PDF) Quinoxaline Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. ResearchGate. Available at: [Link]

-

Reis, J., et al. (2020). Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. Bioorganic Chemistry. Available at: [Link]

-

El-Naggar, M., et al. (2022). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Publishing. Available at: [Link]

-

Di Fabio, R., et al. (2006). Competitive AMPA receptor antagonists. Medicinal Research Reviews. Available at: [Link]

-

Zarrouk, A., et al. (2022). Synthesis, virtual screening and computational approach of a quinoxaline derivative as potent anti-HIV agent targeting the reverse transcriptase enzyme. Taylor & Francis Online. Available at: [Link]

-